![molecular formula C25H33B B1288317 2-bromo-9,9-dihexyl-9H-fluorene CAS No. 226070-05-9](/img/structure/B1288317.png)
2-bromo-9,9-dihexyl-9H-fluorene
Overview
Description
2-bromo-9,9-dihexyl-9H-fluorene is a derivative of the fluorene molecule, which is a polycyclic aromatic hydrocarbon consisting of a fluorene core with bromine and hexyl substituents. The presence of these substituents can significantly alter the chemical and physical properties of the molecule, making it a compound of interest in various chemical research areas, including the development of organic electronic materials.
Synthesis Analysis
The synthesis of fluorene derivatives, such as 2-bromo-9,9-dihexyl-9H-fluorene, can be achieved through several methods. One efficient approach is the Pd(0)-catalyzed cross-coupling reaction of diboronates with dibromobiphenyls, which has been shown to yield 9H-fluorene derivatives with high efficiency and under mild conditions . Although the specific synthesis of 2-bromo-9,9-dihexyl-9H-fluorene is not detailed in the provided papers, similar synthetic strategies could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of fluorene derivatives is characterized by the fluorene core, which can influence the reactivity and stability of the molecule. For instance, the presence of bromine substituents can affect the rotational barriers around certain bonds, as seen in related compounds where the buttressing effect of bromine was investigated . The steric effects introduced by substituents can lead to different conformations and reactivity patterns, which are crucial for understanding the behavior of 2-bromo-9,9-dihexyl-9H-fluorene.
Chemical Reactions Analysis
The reactivity of fluorene derivatives with nucleophiles can vary depending on the substituents and their positions. For example, the rates of substitution reactions of 9-(2-bromomethyl-6-methylphenyl)fluorene rotamers with nucleophiles were found to be influenced by the steric effects of the fluorene moiety and the orientation of the substituents . These findings suggest that the chemical reactions involving 2-bromo-9,9-dihexyl-9H-fluorene would also be affected by the steric hindrance and electronic effects of the bromine and hexyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorene derivatives are closely related to their molecular structure. For instance, the optical properties of a dibromo-amino-9H-fluorene compound were studied, revealing specific absorption and emission wavelengths, as well as a low optical band gap, which are important parameters for materials used in optoelectronic applications . Although the exact properties of 2-bromo-9,9-dihexyl-9H-fluorene are not provided, similar analyses could be conducted to determine its suitability for such applications.
Scientific Research Applications
Anti-Cancer Properties
- Synthesis and Cytotoxic Studies : A fluorene derivative synthesized from 2-bromo-9,9-dihexyl-9H-fluorene showed potential anti-cancer properties. This compound demonstrated significant cytotoxicity against human cervical cancer cells, with an IC50 value of 28.58 µg/mL (37.76 µM) (Ishak et al., 2019).
Electroluminescent Materials
- Blue Light Emission : Fluorene derivatives have been used to create blue electroluminescent materials. For example, a fluorene-carbazole-fluorene trimer synthesized from 2-bromo-9,9-dihexyl-9H-fluorene was used in a light-emitting diode, exhibiting electroluminescence at 410 nm (Zaami et al., 2004).
Two-Photon Absorption Spectroscopy
- Fluorescence Imaging : Fluorene-containing quinolizinium derivatives synthesized from 2-bromo-9,9-dihexyl-9H-fluorene were used in two-photon absorption spectroscopy. These compounds demonstrated potential for cell membrane fluorescence imaging and showed enhanced fluorescence upon binding to proteins like bovine serum albumin (Yue et al., 2015).
Solar Cell Applications
- Dye-Sensitized Solar Cells : Fluorene functionalized with imidazole chromophores, synthesized using 2-bromo-9,9-dihexyl-9H-fluorene, was used in dye-sensitized solar cells (DSSCs). These compounds, serving as sensitizers in DSSCs, showed moderate efficiency and enhanced electron recombination due to their structure (Kumar et al., 2014).
Electro-Optical Properties
- Conjugated Hybrid Polymers : New conjugated hybrid polymers based on furan and fluorene units, including 2-bromo-9,9-dihexyl-9H-fluorene, were synthesized. These polymers exhibited reversible electrochromic behavior and were investigated for their potential in electro-optical applications (Güneş et al., 2013).
Photoluminescence Stability
- Poly(Fluorene) Derivatives : The study of poly(9,9-dialkylfluorene-2,7-diyl) derivatives, end-capped with 2-bromo-9,9-di-n-hexylfluorene, revealed insights into the photoluminescence stability of these materials. The research indicated improved fluorescence stability compared to other polymers, which is crucial for optoelectronic applications (Lee et al., 1999).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used as an intermediate for polymeric light-emitting diodes and as an oled material .
Mode of Action
It is known for its pure blue emission and efficient electroluminescence, coupled with a high charge-carrier mobility and good processability . This suggests that it may interact with its targets by facilitating charge transfer and light emission.
Pharmacokinetics
It is known to have low gastrointestinal absorption and is a substrate for p-glycoprotein, a protein involved in drug transport . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 5.11 , suggests that it may have good membrane permeability. Its water solubility is poor , which could limit its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-9,9-dihexyl-9H-fluorene. For instance, it should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition . Furthermore, it should be handled with care to avoid dust formation and contact with skin and eyes .
properties
IUPAC Name |
2-bromo-9,9-dihexylfluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33Br/c1-3-5-7-11-17-25(18-12-8-6-4-2)23-14-10-9-13-21(23)22-16-15-20(26)19-24(22)25/h9-10,13-16,19H,3-8,11-12,17-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYSRQDAPSNOKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
226070-05-9 | |
Record name | 2-Bromo-9,9-dihexylfluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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